Journal Name:IEEE Transactions on Components, Packaging and Manufacturing Technology
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Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2018-05-21 , DOI: 10.1039/C8CC00820E
Boronic acid liposomes enable triggered content release and cell delivery driven by carbohydrate binding. Dye release assays using hydrophilic and hydrophobic fluorophores validate dose-dependent release upon carbohydrate treatment. Microscopy results indicate dramatic enhancements in cell delivery, showcasing the prospects of boronic acid lipids for drug delivery.
Detail
Boronic acid-substituted metal complexes: versatile building blocks for the synthesis of multimetallic assemblies†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2004-12-08 , DOI: 10.1039/B414929G
Polypyridyl complexes of Ru(II) and Ir(III) incorporating a boronic acid substituent undergo cross-coupling with bromo-substituted complexes, and a sequential coupling–bromination–coupling strategy permits the controlled synthesis of a luminescent Y-shaped heterometallic assembly, in which efficient energy transfer to the terminus occurs.
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Boron–oxygen luminescence centres in boron–nitrogen systems†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2007-09-04 , DOI: 10.1039/B711807D
Closed-shell BO2– and BO– anions are proposed as high-efficiency luminescence centres in boron–nitrogen systems, which makes the anions localized and leads to a radiation transition.
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Borrowing hydrogen: a catalytic route to C–C bond formation from alcohols†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2003-11-18 , DOI: 10.1039/B312162C
Ruthenium complexes have been shown to perform efficient transfer hydrogenation reactions between alcohols and alkenes; in combination with an in situ Wittig reaction, indirect formation of C–C bonds has been achieved from alcohols.
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C(sp3)–H activation-enabled cross-coupling of two aryl halides: an approach to 9,10-dihydrophenanthrenes†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2020-08-06 , DOI: 10.1039/D0CC04602G
A palladium-catalyzed cross-coupling reaction of aryl halides with 2-chlorobenzoic acids has been developed. The reaction forms C(sp3), C(sp2)-palladacycles through C(sp3)–H activation. The palladacycles react with 2-chlorobenzoic acids through two successive C–C cross-couplings, and two C–C bonds are formed with high chemoselectivity. The reaction provides an innovative method for the synthesis of 9,10-dihydrophenanthrenes.
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Characterisation of pillared clays by contrast-matching small-angle neutron scattering
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2002-09-19 , DOI: 10.1039/B207392G
The contrast-matching SANS technique has been utilised to determine inter-pillar distances (and surface texture) in montmorillonite and beidellite pillared smectite clays; they lie in the range 1.40–1.80 nm, reflecting different inter-pillar orderings.
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Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2015-02-23 , DOI: 10.1039/C5CC00882D
A dimeric branched peptide TATp-D designed as an analogue of the HIV-Tat protein transduction domain (TATp), a prototypical cell penetrating peptide (CPP), demonstrates significantly enhanced cell uptake at 0.25 to 2.5 μM. Live cell confocal laser scanning microscopy revealed that multivalency dramatically improved the permeation potency of TATp-D to HeLa and primary hippocampal neuronal cells. The observed enhanced ability of TATp-D to translocate through the membrane is highlighted by a non-linear dependence on concentration, exhibiting the greatest uptake at sub-micromolar concentrations as compared to TATp. Multimerization via bis-Fmoc Lysine offered a synthetically straightforward method to investigate the effects of multivalent CPPs while offering orthogonal handles for cargo attachment, increasing the utility of CPPs at significantly lower concentrations.
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C8–H bond activation vs. C2–H bond activation: from naphthyl amines to lactams†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2016-10-17 , DOI: 10.1039/C6CC06358F
Pd-catalyzed selective amine-oriented C8–H bond functionalization/N-dealkylative carbonylation of naphthyl amines has been achieved. The amine group from dealkylation is proposed to be the directing group for promoting this process. It represents a straightforward and easy method to access various biologically important benzo[cd]indol-2(1H)-one derivatives.
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Capping agent replacement induced self-organization of ultrathin nanowires: a new and general approach for fabricating noble metal nanoporous films with small ligament sizes†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2010-11-26 , DOI: 10.1039/C0CC04490C
Ultrafine ligament noble metal nanoporous films are successfully fabricated by self-organization of ultrathin nanowires. The replacement of weak binding capping agent Triton X-114, used for stabilizing nanowires, by Cl− is claimed for this self-organization. Our method is also applicable for synthesizing other hierarchical nanostructure-like hybrid nanoporous films.
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Capture and identification of coke precursors to elucidate the deactivation route of the methanol-to-olefin process over H-SAPO-34†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2020-06-02 , DOI: 10.1039/D0CC02408B
The evolution of retained species during the whole methanol-to-olefins process was revealed with the aid of GC-MS, thermogravimetric analysis (TG) and density functional theory (DFT) calculations. Precise routes for the transformation of retained methylbenzenes to methylnaphthalenes were proposed, based on the direct capture of three possible organic intermediates, to explain the catalyst deactivation procedure.
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Supplementary Information
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